Boc-L-cyclopropyl-ala-oh methyl ester

Description

BenchChem offers high-quality Boc-L-cyclopropyl-ala-oh methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-cyclopropyl-ala-oh methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

methyl 3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15) |

InChI Key |

NSBWPLARUDPFIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-cyclopropylalanine Methyl Ester: Structure, Synthesis, and Applications

Abstract

Unnatural amino acids (UAAs) are pivotal tools in modern drug discovery, offering expanded chemical diversity to enhance the therapeutic properties of peptides.[1] Among these, cyclopropyl-containing amino acids are of significant interest due to the unique conformational and metabolic stability conferred by the cyclopropyl group.[2] This guide provides a comprehensive technical overview of Boc-L-cyclopropylalanine methyl ester, a key protected building block. We will dissect its chemical structure, predict its spectroscopic characteristics, outline a robust synthetic strategy, and discuss its critical applications in peptide synthesis and medicinal chemistry, grounding all claims in authoritative data.

Molecular Structure and Physicochemical Properties

Chemical Structure

Boc-L-cyclopropylalanine methyl ester is a derivative of the unnatural amino acid L-cyclopropylalanine, featuring two key protecting groups: a tert-butoxycarbonyl (Boc) group on the alpha-amino group and a methyl ester on the carboxyl group. This dual protection strategy is fundamental for its application in controlled, stepwise peptide synthesis.

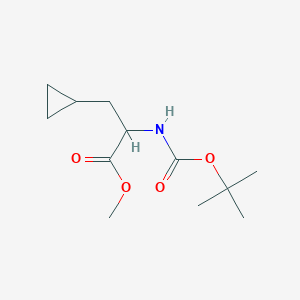

Caption: 2D Chemical Structure of Boc-L-cyclopropylalanine methyl ester.

Stereochemistry

The "L" designation specifies the stereoconfiguration at the alpha-carbon (Cα), corresponding to an (S) configuration according to Cahn-Ingold-Prelog priority rules (assuming standard priorities for the substituents). This chirality is critical as biological systems, particularly enzymes and receptors, are highly stereospecific. Maintaining enantiomeric purity is paramount in drug development to ensure selective target engagement and avoid off-target effects.

Core Components Analysis

-

tert-Butoxycarbonyl (Boc) Group: This is a widely used, acid-labile protecting group for the amine. Its steric bulk prevents the nitrogen from participating in unwanted side reactions during peptide coupling. Its key advantage is its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), which leaves base-labile protecting groups intact, enabling orthogonal synthesis strategies.

-

Methyl Ester (-OMe): The methyl ester protects the carboxylic acid terminus, preventing it from reacting during the activation and coupling of the next amino acid's carboxyl group in peptide synthesis. It is typically removed by saponification (hydrolysis with a base like NaOH), a condition under which the Boc group is stable.

-

Cyclopropyl Side Chain: The cyclopropane ring is a bioisostere of a gem-dimethyl group or a double bond but with a more rigid, defined conformation. Its incorporation into a peptide backbone can:

-

Induce Conformational Constraint: The rigid ring limits the rotational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity.[2]

-

Increase Metabolic Stability: The cyclopropyl group can act as a "metabolic shield," hindering the action of proteases that would normally cleave the peptide bond, thus increasing the in vivo half-life of the drug candidate.[2]

-

Modulate Physicochemical Properties: It increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Physicochemical Properties

A summary of the key physicochemical properties for Boc-L-cyclopropylalanine methyl ester is provided below. These are calculated based on its structure, with comparative data from similar molecules.

| Property | Value | Source/Analogy |

| IUPAC Name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoate | IUPAC Nomenclature |

| Molecular Formula | C₁₂H₂₁NO₄ | - |

| Molecular Weight | 243.30 g/mol | - |

| CAS Number | Not explicitly assigned; parent acid is 102735-53-5 | Vendor Data |

| Appearance | Expected to be a white to off-white solid or oil | Analogy to[1][3] |

| Solubility | Soluble in organic solvents (MeOH, DCM, EtOAc); poorly soluble in water | Analogy to[4] |

| Storage | Store at 2-8 °C under inert atmosphere | Analogy to[1] |

Spectroscopic Characterization (Predicted)

While a specific experimental spectrum for this exact compound is not publicly available, its characteristic spectroscopic data can be reliably predicted based on its functional groups and by analogy to well-characterized protected amino acids like Boc-L-alanine methyl ester and Boc-L-phenylalanine methyl ester.[3]

| Technique | Predicted Signals and Interpretation |

| ¹H NMR | δ ~ 0.1-0.6 ppm (m, 5H): Protons of the cyclopropyl ring. δ ~ 1.45 ppm (s, 9H): Protons of the tert-butyl group (Boc). δ ~ 1.6-1.8 ppm (m, 2H): Methylene protons at the β-position. δ ~ 3.70 ppm (s, 3H): Protons of the methyl ester. δ ~ 4.3-4.4 ppm (m, 1H): Proton at the α-carbon. δ ~ 5.0-5.2 ppm (d, 1H): NH proton of the carbamate. |

| ¹³C NMR | δ ~ 4-10 ppm: Carbons of the cyclopropyl ring. δ ~ 28.3 ppm: Methyl carbons of the Boc group. δ ~ 35-37 ppm: β-carbon. δ ~ 52.3 ppm: Methyl ester carbon. δ ~ 54-55 ppm: α-carbon. δ ~ 80.0 ppm: Quaternary carbon of the Boc group. δ ~ 155.5 ppm: Carbonyl carbon of the Boc group. δ ~ 172-173 ppm: Carbonyl carbon of the methyl ester. |

| Mass Spec (ESI+) | m/z (M+H)⁺: 244.15 m/z (M+Na)⁺: 266.13 Common Fragment: 188.1 (loss of tert-butyl group) |

Synthesis Methodology

The synthesis of Boc-L-cyclopropylalanine methyl ester can be efficiently achieved from the parent amino acid, L-cyclopropylalanine. This approach ensures the preservation of the critical stereocenter. The overall strategy involves two sequential protection steps.

Caption: Representative workflow for the synthesis of the target compound.

Causality Behind Experimental Choices

This synthetic route is chosen for its high efficiency and reliability.

-

Step 1 (Esterification): Reacting the starting amino acid with thionyl chloride (SOCl₂) in methanol is a classic and robust method for forming the methyl ester. SOCl₂ first activates the carboxylic acid, making it highly susceptible to nucleophilic attack by methanol. This reaction is typically performed at 0°C to control its exothermic nature and then warmed to reflux to drive it to completion. The product is isolated as a hydrochloride salt.

-

Step 2 (Boc Protection): The subsequent N-terminal protection is achieved using di-tert-butyl dicarbonate ((Boc)₂O). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt and scavenge the acidic byproduct of the reaction, thereby driving the equilibrium towards the protected product. This reaction proceeds cleanly at room temperature.

Detailed Experimental Protocol

Step 1: Synthesis of L-Cyclopropylalanine Methyl Ester Hydrochloride

-

Suspend L-cyclopropylalanine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of amino acid).

-

Cool the suspension to 0 °C in an ice bath with gentle stirring.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the suspension. Causality: This maintains control over the exothermic reaction and prevents degradation.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the solution to room temperature and remove the solvent under reduced pressure.

-

The resulting white solid (L-cyclopropylalanine methyl ester hydrochloride) can be used in the next step without further purification.

Step 2: Synthesis of Boc-L-cyclopropylalanine Methyl Ester

-

Dissolve the crude hydrochloride salt from Step 1 (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Add triethylamine (2.5 eq) dropwise to neutralize the salt and act as a base. Causality: Using a slight excess of base ensures complete neutralization and facilitates the subsequent reaction.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the final product as a pure oil or solid.

Applications in Research and Drug Development

Boc-L-cyclopropylalanine methyl ester is not an end-product but a critical intermediate for constructing more complex molecules.

-

Building Block for Peptidomimetics: Its primary application is as a building block in solid-phase or solution-phase peptide synthesis.[1] By incorporating this UAA, researchers can design peptide analogs with superior pharmacological profiles, including enhanced stability against enzymatic degradation and improved receptor affinity.[5]

-

Conformational Studies: The rigid cyclopropyl group serves as a valuable tool for studying structure-activity relationships (SAR). By replacing a natural amino acid with cyclopropylalanine, scientists can probe the conformational requirements for biological activity, leading to more potent and selective drug candidates.

-

Development of Novel Therapeutics: Peptides containing cyclopropylalanine have been explored for various therapeutic areas. The unique properties imparted by the cyclopropyl ring can help overcome the traditional limitations of peptide drugs, such as poor oral bioavailability and short half-lives.[1][2] Recent advances in synthesizing unnatural amino acids are making these powerful tools more accessible for drug development.[3][6]

Handling and Storage

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8 °C. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[1]

References

- Unnatural Amino Acids for Peptide Synthesis. (n.d.). Google Cloud.

- New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026, February 20). University of California - Santa Barbara.

- An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design. (n.d.). BenchChem.

- Unnatural amino acids. (n.d.). JPT Peptide Technologies.

- New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Source provided not specified.

- CAS 51987-73-6: boc-L-phenylalanine methyl ester. (n.d.). CymitQuimica.

- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dicyclopropylpropanoic acid. (n.d.). Chemenu.

- BOC-L-Alanine Methyl Ester MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.

- The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.

- Boc-L-phenylalanine methyl ester. (n.d.). CymitQuimica.

- Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. (n.d.). BenchChem.

- N-Boc-L-phenylalanine methyl ester. (n.d.). MedChemExpress.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cas 2548967-22-0|| where to buy (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dicyclopropylpropanoic acid [english.chemenu.com]

- 3. Boc-L-alanine methyl ester | CAS 28875-17-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CAS 51987-73-6: boc-L-phenylalanine methyl ester [cymitquimica.com]

- 5. (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid | C14H25NO4 | CID 10588189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | C13H22N2O5 | CID 11380628 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cyclopropylalanine Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary

Cyclopropylalanine (CPA) derivatives represent a high-value structural motif in modern medicinal chemistry, serving as conformationally constrained bioisosteres of aliphatic amino acids such as leucine, valine, and methionine. By incorporating a cyclopropyl ring into the amino acid side chain, researchers can significantly modulate the physicochemical properties of a peptide or small molecule drug. This guide details the structural advantages, synthetic pathways, and application strategies of CPA derivatives, providing a roadmap for their integration into lead optimization programs to enhance potency, metabolic stability, and selectivity.

Structural & Physicochemical Properties[1][3][4][5][6]

Conformational Constraint and Entropy

The primary utility of CPA lies in its ability to restrict the conformational flexibility of the side chain. Unlike the flexible isopropyl or isobutyl chains of valine and leucine, the cyclopropyl group locks the

Bioisosterism and Lipophilicity

CPA is a non-proteinogenic amino acid that acts as a bioisostere for:

-

Leucine/Valine: Mimics the bulk and hydrophobicity but with altered spatial projection.

-

Methionine: Mimics the chain length and lipophilicity without the oxidation liability of the sulfur atom.

-

Phenylalanine: In specific isomers (e.g., 2,3-methanophenylalanine), the cyclopropane ring mimics the electronic and steric properties of the phenyl ring edge.

Table 1: Comparative Properties of Aliphatic Amino Acids and CPA

| Property | Leucine (Leu) | Valine (Val) | Cyclopropylalanine (CPA) | Impact of CPA |

| Side Chain | Isobutyl | Isopropyl | Cyclopropylmethyl | Rigidified, compact |

| Hybridization | Pseudo- | Electronic modulation | ||

| Conformation | Highly Flexible | Flexible | Constrained ( | Lower entropic penalty |

| Metabolic Stability | Susceptible to oxidation | Susceptible to oxidation | Blocks | Extended |

| Lipophilicity | High | Moderate | High (often > Leu due to compactness) | Improved membrane permeability |

Visualization of Conformational Restriction

The following diagram illustrates the thermodynamic advantage of using CPA over flexible analogs like Leucine.

Caption: Thermodynamic advantage of CPA: Rigidification reduces entropy loss upon binding, improving affinity.

Synthetic Methodologies

The synthesis of enantiomerically pure CPA is non-trivial due to the need to control the stereocenters on the cyclopropane ring and the

Charette Asymmetric Cyclopropanation

This method utilizes a chiral dioxaborolane ligand to direct the Simmons-Smith reagent (

Key Reaction Components:

-

Substrate: Allylic alcohol (precursor to the amino acid side chain).

-

Reagent:

+ -

Chiral Ligand: Chiral dioxaborolane (derived from tartaric acid amides).

-

Mechanism: The zinc reagent coordinates to both the allylic alcohol oxygen and the chiral ligand, ensuring delivery of the methylene group to one face of the alkene.

Synthetic Workflow Diagram

Caption: Workflow for the asymmetric synthesis of CPA via Charette cyclopropanation.

Medicinal Chemistry Applications

Metabolic Stability & Safety

Integrating CPA is a strategic move to block metabolic "hotspots."

-

Blocking

-Oxidation: In aliphatic chains, the -

Safety Note (CPA vs. Cyclopropylamine): It is critical to distinguish CPA from cyclopropylamines.

-

Cyclopropylamines (N-C-C): Can act as "suicide substrates" for CYP450 enzymes (e.g., CYP2D6), leading to mechanism-based inhibition and potential toxicity (e.g., Trovafloxacin).

-

Cyclopropylalanine (C-C-C): The cyclopropyl group is on the

-carbon, removed from the amine. This configuration generally avoids the radical ring-opening toxicity associated with direct cyclopropylamines while retaining metabolic stability.

-

Decision Tree: When to Use CPA?

Caption: Decision matrix for incorporating CPA during lead optimization.

Experimental Protocols

Protocol: Asymmetric Cyclopropanation (Charette Method)

This protocol describes the synthesis of a chiral cyclopropyl alcohol intermediate, a precursor to CPA.

Reagents:

-

Allylic alcohol substrate (1.0 equiv)

- (2.2 equiv)

- (2.2 equiv)

-

Chiral Dioxaborolane Ligand (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

Methodology:

-

Ligand Formation: In a flame-dried flask under argon, dissolve the chiral dioxaborolane ligand in anhydrous DCM.

-

Reagent Preparation: Add

dropwise at -10°C, followed by -

Substrate Addition: Add the allylic alcohol slowly to the reaction mixture. The coordination of the zinc species to the alcohol oxygen and the ligand directs the stereochemistry.

-

Reaction: Stir at 0°C for 2-4 hours. Monitor consumption of starting material via TLC.

-

Quench: Quench carefully with saturated aqueous

. -

Workup: Extract with DCM (3x), wash organic layers with brine, dry over

, and concentrate. -

Purification: Purify via silica gel flash chromatography.

-

Validation: Determine enantiomeric excess (ee) using chiral HPLC.

Protocol: Metabolic Stability Assay (Microsomal Stability)

To verify the stability advantage of CPA-containing analogs.

Methodology:

-

Incubation: Incubate test compound (1 µM) with liver microsomes (human/rat, 0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quench: Stop reaction by adding ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

) and half-life (

References

-

Charette, A. B., et al. (1998).[2] "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society.

-

Wernic, D., et al. (2017). "Cyclopropylalanine: A Novel Antibiotic Mechanism Blocking Leucine Biosynthesis."[3][4] Molecules.

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.

-

Gagnon, A., et al. (2023). "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs." MDPI.

-

Ma, X., et al. (2024). "General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres." ChemRxiv.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to N-tert-Butoxycarbonyl-L-cyclopropylalanine Methyl Ester (Boc-Cpa-OMe)

Introduction

N-tert-Butoxycarbonyl-L-cyclopropylalanine methyl ester, commonly abbreviated as Boc-Cpa-OMe, is a protected, non-canonical amino acid derivative. As a building block in synthetic organic chemistry, particularly in peptide synthesis and drug discovery, it offers a unique combination of a sterically constrained cyclopropyl side chain with the versatile Boc (tert-butyloxycarbonyl) protecting group and a methyl ester at the C-terminus. The Boc group ensures stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of orthogonal protection strategies in multi-step syntheses.[1][2] The cyclopropyl moiety introduces conformational rigidity into peptide backbones, a valuable tool for medicinal chemists aiming to design peptides with enhanced stability, receptor affinity, and specific secondary structures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Boc-Cpa-OMe for researchers and professionals in drug development.

Physicochemical Properties

The fundamental characteristics of Boc-Cpa-OMe are summarized below. These properties are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-cyclopropylpropanoate | Derived |

| Synonyms | Boc-L-cyclopropylalanine methyl ester, Boc-Cpa-OMe | Derived |

| Molecular Formula | C₁₃H₂₃NO₄ | Calculated |

| Molecular Weight | 257.33 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Analogous Compounds[3][4] |

| Purity (typical) | ≥98% (HPLC) | Analogous Compounds[3] |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents (predicted) | General Knowledge |

Synthesis and Purification

The synthesis of Boc-Cpa-OMe can be approached through several standard organic chemistry transformations. A common and reliable method involves the esterification of commercially available N-Boc-L-cyclopropylalanine (Boc-Cpa-OH).

Experimental Protocol: Synthesis of Boc-Cpa-OMe

-

Dissolution: Dissolve N-Boc-L-cyclopropylalanine (Boc-Cpa-OH) (1 equivalent) in anhydrous methanol (MeOH).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

-

Dissolve the residue in ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude Boc-Cpa-OMe by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of Boc-Cpa-OMe.

Applications in Research and Drug Development

Boc-Cpa-OMe is a valuable building block for the synthesis of peptidomimetics and other complex organic molecules. Its unique structural features can be leveraged in several areas of drug discovery.

Peptide Synthesis

The primary application of Boc-Cpa-OMe is in solid-phase peptide synthesis (SPPS) or solution-phase synthesis to introduce a cyclopropylalanine residue into a peptide sequence.[4] The cyclopropyl group can enforce a specific backbone conformation, which may lead to increased receptor binding affinity or enhanced enzymatic stability.

Drug Design and Discovery

The incorporation of non-canonical amino acids like cyclopropylalanine is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.[4] Boc-Cpa-OMe serves as a readily available precursor for the synthesis of novel therapeutics in areas such as oncology, neurology, and infectious diseases.[3][4]

Experimental Protocol: Incorporation into a Peptide via SPPS

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) and perform the initial deprotection of the Fmoc group using a solution of 20% piperidine in dimethylformamide (DMF).

-

Boc-Cpa-OMe Preparation: The methyl ester of Boc-Cpa-OMe would first need to be saponified to the corresponding carboxylic acid (Boc-Cpa-OH) to be used in standard amide coupling reactions.

-

Coupling:

-

Pre-activate the resulting Boc-Cpa-OH (1.5-2 equivalents) with a coupling reagent such as HBTU (1.5-2 equivalents) and a base like diisopropylethylamine (DIEA) (3-4 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

-

Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Chain Elongation: Repeat the deprotection and coupling steps with subsequent amino acids to elongate the peptide chain.

Peptide Synthesis Workflow

Caption: General cycle for incorporating an amino acid in SPPS.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Boc-Cpa-OMe.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Boc-Cpa-OMe is a specialized amino acid derivative with significant potential in peptide chemistry and drug discovery. Its unique cyclopropyl side chain offers a means to introduce conformational constraints, while the Boc protecting group facilitates its use in complex synthetic routes. A thorough understanding of its properties and reactivity is essential for its effective application in the design and synthesis of novel, biologically active molecules.

References

- Benchchem. Application of Boc-Trp-Phe-OMe in Drug Design and Discovery.

- Sigma-Aldrich. Boc-Asp(OMe)-OH >= 98.0 TLC 59768-74-0.

- PubChem. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577.

- Chem-Impex. Boc-β-cyclohexyl-L-alanine methyl ester.

- PubChem. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138.

- PMC. Synthesis of Boc-protected bicycloproline.

- American Chemical Society. Evolution of a Strategy for the Unified Synthesis of Enteropeptin Sactipeptides.

- Sigma-Aldrich. Boc-Phe-OMe 98 51987-73-6.

- BOC. Health & Safety.

- Sigma-Aldrich. N-Boc-L-alanyl-L-alanine methyl ester | 19794-10-6.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- ChemicalBook. BOC-L-ALANINE METHYL ESTER | 28875-17-4.

- PubChem. Boc-Ala-Tyr-OMe | C18H26N2O6 | CID 10937435.

- Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

- BOC Gases. Workplace safety.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.

- BOC. Cylinder Safety.

- The Royal Society of Chemistry.

- BOC Gases. Health, safety and quality.

- BOC Sciences. Application of Organic Synthesis in New Drug Discovery.

- J-GLOBAL.

- Aapptec Peptides. Boc-Cpa-OH DCHA [89483-06-7].

- BroadPharm. Boc.

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

Sources

A Technical Guide to Steric Effects in Peptide Design: A Comparative Analysis of Boc-L-cyclopropylalanine and Boc-L-alanine

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic and drug design, offering a powerful tool to modulate the pharmacological properties of peptide-based therapeutics. This in-depth technical guide provides a comprehensive analysis of the steric and conformational differences between two N-terminally protected amino acids: Boc-L-cyclopropylalanine and the proteinogenic Boc-L-alanine. We will explore the fundamental principles of how the substitution of a simple methyl group with a conformationally constrained cyclopropyl moiety profoundly impacts peptide backbone architecture, receptor binding affinity, and metabolic stability. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage steric control as a key strategy in the rational design of next-generation peptide therapeutics.

Introduction: The Quest for Conformational Control

Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by inherent flexibility and susceptibility to enzymatic degradation.[1] A flexible peptide in solution exists as an ensemble of conformations, only a fraction of which may be the "bioactive conformation" required for optimal interaction with a biological target. This conformational entropy must be overcome upon binding, representing a significant energetic penalty that can reduce binding affinity.[2]

A primary strategy to address these limitations is the introduction of conformational constraints into the peptide sequence.[1][3] By rigidifying the peptide backbone, we can pre-organize the molecule into its bioactive conformation, thereby reducing the entropic cost of binding and potentially leading to significant gains in potency and selectivity.[2] Furthermore, such modifications can enhance metabolic stability by sterically shielding cleavage sites from proteolytic enzymes.[3][4]

This guide focuses on a subtle yet powerful modification: the replacement of L-alanine with L-cyclopropylalanine. Both can be readily incorporated into peptide chains using standard synthesis protocols with their α-amino groups protected by the tert-butoxycarbonyl (Boc) group.[5][] However, the seemingly minor change from a methyl side chain to a cyclopropyl side chain introduces profound steric and electronic effects that have significant downstream consequences for the final peptide's structure and function.

Foundational Building Blocks: A Comparative Overview

Boc-L-alanine is a widely used protected form of the natural amino acid L-alanine, serving as a fundamental building block in peptide synthesis.[7][8] Its side chain, a simple methyl group, is small and non-polar, offering minimal steric hindrance and high rotational freedom. In contrast, Boc-L-cyclopropylalanine is a non-canonical amino acid where the methyl group is replaced by a three-membered cyclopropyl ring. This small, strained ring system is a bioisostere of larger alkyl groups but with unique electronic properties and, most importantly, a rigid, conformationally locked structure.[9]

| Property | Boc-L-alanine | Boc-L-cyclopropylalanine (Boc-L-Cpa-OH) |

| Synonyms | N-tert-Butoxycarbonyl-L-alanine, Boc-Ala-OH | N-tert-Butoxycarbonyl-L-3-cyclopropylalanine |

| CAS Number | 15761-38-3[10][11][12][13][14] | 89483-06-7[15] |

| Molecular Formula | C₈H₁₅NO₄[10][11][12][13][14] | C₁₁H₁₉NO₄[15][16] |

| Molecular Weight | 189.21 g/mol [11][12][14] | 229.28 g/mol [15][16] |

| Appearance | White to off-white crystalline powder[8][13] | White powder |

| Melting Point | ~79-83 °C[12][17] | Not widely reported |

| Key Structural Feature | Freely rotating methyl (-CH₃) side chain | Rigid cyclopropyl side chain |

The Core Directive: Steric Effects and Conformational Constraint

The fundamental difference between these two amino acids lies in the steric and conformational properties of their side chains. This distinction is the primary driver of their differential impact on peptide structure.

The Alanine Methyl Group: A Point of Flexibility

The methyl group of alanine is connected to the peptide backbone via a single Cα-Cβ bond. Rotation around this bond is largely unrestricted, allowing the methyl group to adopt numerous orientations with minimal energy penalty. This flexibility contributes to the overall conformational freedom of an alanine-containing peptide chain, allowing it to sample a wide range of secondary structures.

The Cyclopropylalanine Ring: A Locus of Rigidity

The cyclopropyl group introduces a significant level of conformational constraint due to two main factors:

-

Inherent Ring Rigidity : Unlike open alkyl chains, the three-membered ring of cyclopropane has virtually no conformational flexibility. Its carbon atoms are locked in a fixed triangular geometry.

-

Cyclopropylic Strain : The C-C bonds within the cyclopropane ring are bent, leading to significant ring strain. This strain, coupled with the fixed eclipsed conformation of substituents on adjacent ring carbons, creates a robust steric effect that restricts the rotation of the Cα-Cβ bond connecting the side chain to the peptide backbone.[18][19] This effect is more pronounced than the 1,3-allylic strain seen in other systems and effectively "locks" the side chain's orientation relative to the backbone.[18]

This imposed rigidity directly translates to a restriction of the peptide backbone's dihedral angles (φ and ψ), forcing the peptide to adopt a more defined and predictable conformation in the vicinity of the cyclopropylalanine residue.[18][20] Studies have shown that the presence of a cyclopropyl group can favor specific secondary structures, such as β-turns or helical folds.[18][20]

Experimental Workflows & Protocols

The theoretical impact of these amino acids must be validated through rigorous experimental analysis. The following sections outline standard protocols for synthesizing and characterizing peptides containing these residues.

Protocol: Boc-based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a short peptide on a Merrifield resin, highlighting key steps where differences may arise.

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Boc-L-alanine or Boc-L-cyclopropylalanine

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or HBTU/HATU

-

Anhydrous Hydrofluoric acid (HF) or TFMSA for cleavage (use with extreme caution in a specialized apparatus)

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether, cold

Workflow:

Step-by-Step Methodology:

-

Resin Preparation: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

-

First Amino Acid Loading: Couple the first C-terminal Boc-amino acid to the resin.

-

Deprotection: Remove the Boc protecting group by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes. [5][21]4. Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual acid and TFA.

-

Neutralization: Neutralize the resulting ammonium salt with a 10% solution of DIEA in DMF until a neutral pH is achieved.

-

Coupling:

-

Dissolve 3 equivalents of the next Boc-amino acid (e.g., Boc-L-alanine or Boc-L-cyclopropylalanine) and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.

-

Add 6 equivalents of DIEA to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-4 hours.

-

Causality Note: For Boc-L-cyclopropylalanine, coupling efficiency should be monitored (e.g., via a Kaiser test). If the reaction is incomplete after 2 hours, a second coupling may be required due to increased steric hindrance.

-

-

Washing: Wash the resin with DMF, DCM, and isopropanol to remove excess reagents.

-

Repeat Cycle: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the synthesis is complete, dry the resin and cleave the peptide from the resin while simultaneously removing side-chain protecting groups using a strong acid like anhydrous HF with appropriate scavengers. (Extreme caution required) .

-

Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify using reverse-phase HPLC.

Protocol: Comparative Conformational Analysis by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the solution-state structure of peptides. [22][23] Materials:

-

Purified alanine-containing peptide and cyclopropylalanine-containing peptide

-

NMR-grade deuterated solvent (e.g., DMSO-d₆ or CD₃OH)

-

High-field NMR spectrometer (≥600 MHz)

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of each peptide (typically >0.5 mM) in ~500 µL of the chosen deuterated solvent. [24]2. 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum for each peptide. This provides an initial overview of the chemical shifts and signal dispersion. [25]3. 2D TOCSY Acquisition: Acquire a 2D Total Correlation Spectroscopy (TOCSY) spectrum. This experiment identifies all protons within a given amino acid's spin system, allowing for residue-type identification. [23]4. 2D NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. These experiments detect protons that are close in space (<5 Å), providing crucial distance restraints for structure calculation. [23][26]5. Data Analysis & Interpretation:

-

Chemical Shift Dispersion: Compare the dispersion of amide proton signals in the 1D spectra. A wider dispersion in the cyclopropylalanine-containing peptide often indicates a more well-defined, folded structure. [22] * NOE Patterns: Analyze the NOE cross-peaks. For the cyclopropylalanine peptide, expect to see a more consistent and smaller set of long-range NOEs, indicative of a single or dominant conformation. The alanine peptide may show weaker or more numerous NOEs, reflecting an average of multiple conformations.

-

Coupling Constants (³J_HNHα_): Measure the coupling constants between the amide proton and the alpha-proton. These values can be used in the Karplus equation to estimate the φ dihedral angle, providing direct evidence of backbone conformation. [23]A narrow range of coupling constants for the cyclopropylalanine peptide would support a constrained conformation.

-

Conclusion

The substitution of alanine with cyclopropylalanine is a powerful and validated strategy in medicinal chemistry for imposing conformational constraint on peptides. While Boc-L-alanine represents a default, flexible building block, Boc-L-cyclopropylalanine provides a tool for rational design, enabling the creation of peptides with enhanced binding affinity, improved metabolic stability, and greater receptor selectivity. The steric demands of the cyclopropyl group, rooted in its inherent rigidity and cyclopropylic strain, directly translate into a more ordered peptide backbone. This guide has detailed the fundamental chemical principles, practical synthetic considerations, and analytical workflows necessary for researchers to effectively harness the steric effects of cyclopropylalanine in the development of advanced peptide-based therapeutics.

References

- Fengchen Group Co., Ltd. BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers. (n.d.).

- Stamford, A. W. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.

- BenchChem. (2025). Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis. BenchChem.

- Nordmann. (n.d.). BOC-L-Alanine. Nordmann.global.

- CDH Fine Chemical. (n.d.). BOC-L-Alanine | 15761-38-3. CDH Fine Chemical.

- Carl ROTH. (n.d.). Boc-L-Alanine, 5 g - Amino Acid Derivatives. Carl ROTH.

- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy N-BOC-CYCLOPROPYL ALANINE Industrial Grade. ECHEMI.

- CymitQuimica. (n.d.). CAS 15761-38-3: Boc-L-alanine. CymitQuimica.

- Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Journal of Molecular Structure: THEOCHEM, 625(1-3), 125-130.

- Chem-Impex. (n.d.). Boc-L-alanine. Chem-Impex.

- BenchChem Technical Support Team. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. BenchChem.

- Thermo Scientific Chemicals. (n.d.). BOC-L-Alanine, 99+%. Fisher Scientific.

- Oishi, S., et al. (2015). Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane. Organic & Biomolecular Chemistry, 13(28), 7770-7783.

- Oishi, S., et al. (2015). Design, synthesis, and structural characterization of helix-forming aliphatic homo-δ-peptides based on conformational restriction due to the structural characteristics of cyclopropane. Chemistry – A European Journal, 21(25), 9143-9150.

- ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-alanine. ChemicalBook.

- Advanced ChemBlocks. (2026). Boc-(S)-3-Cyclopropylalanine. Advanced ChemBlocks.

- G-protein coupled receptor laboratory, University of Nebraska Medical Center. (2013). The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. UNMC.

- BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.

- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199.

- Sigma-Aldrich. (n.d.). Boc-b-cyclopropyl-L-alanine·DCHA. Sigma-Aldrich.

- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- ResearchGate. (2010). NMR of peptides. ResearchGate.

- Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.

- Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis. Creative Proteomics.

- Pathirana, C., et al. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 30(3), 567.

- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.

- Schramm, G., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(4), 843.

- ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.

- GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. GenScript.

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sbl.unmc.edu [sbl.unmc.edu]

- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. BOC-L-Alanine (15761-38-3) at Nordmann - nordmann.global [nordmann.global]

- 8. chemimpex.com [chemimpex.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. CAS-15761-38-3, BOC-L-Alanine Manufacturers, Suppliers & Exporters in India | BOC020 [cdhfinechemical.com]

- 12. Boc-L-Alanine, 5 g, CAS No. 15761-38-3 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]

- 13. CAS 15761-38-3: Boc-L-alanine | CymitQuimica [cymitquimica.com]

- 14. BOC-L-Alanine, 99+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. Boc-(S)-3-Cyclopropylalanine 95% | CAS: 89483-06-7 | AChemBlock [achemblock.com]

- 16. echemi.com [echemi.com]

- 17. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 [amp.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. genscript.com [genscript.com]

- 22. researchgate.net [researchgate.net]

- 23. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 24. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 25. chemrxiv.org [chemrxiv.org]

- 26. chem.uzh.ch [chem.uzh.ch]

Technical Guide: Solubility Profiling and Handling of Boc-L-cyclopropylalanine Methyl Ester

[1][2][3]

Executive Summary

Boc-L-cyclopropylalanine methyl ester is a specialized, non-natural amino acid derivative used extensively in peptidomimetic drug design to introduce conformational constraints and enhance metabolic stability.[1][2][] Its structural composition—a lipophilic cyclopropyl side chain, a tert-butyloxycarbonyl (Boc) amine protecting group, and a methyl ester carboxyl protecting group—renders the molecule highly hydrophobic.[1][2][]

This guide provides a technical framework for the solubility, handling, and solvent compatibility of this compound.[] It is designed for medicinal chemists and process scientists requiring precise control over dissolution for solid-phase peptide synthesis (SPPS), solution-phase coupling, and analytical characterization (HPLC/NMR).[1][2][]

Physicochemical Profile & Solubility Mechanism[3][4][5][6][7]

To predict and manipulate the solubility of Boc-L-cyclopropylalanine methyl ester, one must understand the competing forces within the molecule:

-

The Boc Group (tert-butyloxycarbonyl): A bulky, lipophilic carbamate that drastically reduces the polarity of the amine.[2][] It promotes solubility in organic solvents like dichloromethane (DCM) and ethyl acetate.[2][]

-

The Methyl Ester (-OMe): Caps the carboxylic acid, removing the potential for zwitterion formation and hydrogen bond donation.[1][2][] This eliminates water solubility and enhances compatibility with ethers and chlorinated solvents.[2][]

-

The Cyclopropyl Side Chain: A rigid, three-carbon ring that adds significant lipophilicity and steric bulk without the flexibility of linear alkyl chains.[2][]

Net Result: The molecule acts as a "lipophilic grease ball."[2][] It is highly soluble in medium-to-low polarity organic solvents but exhibits negligible solubility in aqueous media and extreme non-polar alkanes (hexanes).[1][2][]

Solvent Compatibility Matrix

The following data categorizes solvent interactions based on thermodynamic solubility and chemical stability.

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary solvent for dissolution and transfer.[1][2][] |

| Chlorinated | Chloroform ( | Excellent | Preferred for NMR analysis ( |

| Esters | Ethyl Acetate (EtOAc) | Good/High | Ideal for extraction workups and crystallization.[1][2][] |

| Polar Aprotic | DMF / NMP | High | Standard for peptide coupling reactions.[1][2][] |

| Polar Aprotic | DMSO | High | Used for biological assays; Caution: Hygroscopic.[1][2][] |

| Ethers | THF / 1,4-Dioxane | Good | Suitable for reactions; ensure peroxides are absent.[1][2][] |

| Alcohols | Methanol / Ethanol | Good | Warning:[1][2][] Avoid if strong base is present (transesterification risk).[1][2][] |

| Hydrocarbons | Hexanes / Heptane | Poor/Insoluble | Anti-solvent: Used to precipitate the compound.[2][] |

| Aqueous | Water / Buffers | Insoluble | Forms an emulsion or oiling out.[1][2][] |

Critical Stability Warning

-

Transesterification: In methanol or ethanol, particularly in the presence of base (e.g., NaOH, TEA), the methyl ester is stable.[] However, if using ethyl or benzyl alcohol with base, the methyl ester can exchange.[]

-

Acid Sensitivity: The Boc group is acid-labile.[1][2][] Avoid dissolving in solvents containing TFA or HCl unless deprotection is intended.[2][]

Visual Workflow: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate solvent system based on the experimental objective (Synthesis vs. Purification vs. Analysis).

Figure 1: Decision tree for solvent selection ensuring chemical stability and optimal solubility.

Experimental Protocols

Protocol A: Preparation of Stock Solution (50 mM)

Use this protocol for analytical standards or micro-scale reactions.

-

Calculate Mass: For Boc-L-cyclopropylalanine methyl ester (MW ≈ 243.29 g/mol ), weigh 12.2 mg into a clean 2 mL glass vial.[1][2][]

-

Primary Solvation: Add 500 µL of HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).

-

Note: Do not use water initially.[2][] The compound is hydrophobic and will float.[]

-

-

Vortex: Vortex for 15–30 seconds. The solution should be perfectly clear and colorless.

-

Dilution: Make up to 1.0 mL with the desired buffer or solvent.

-

Caution: If diluting with water, ensure the final organic content is >30% to prevent precipitation.[]

-

Protocol B: Purification via Anti-Solvent Precipitation

Use this protocol if the compound contains non-polar impurities or to recover the solid from an oil.[1]

-

Dissolution: Dissolve the crude oil/solid in the minimum amount of Ethyl Acetate (EtOAc) (approx. 2–3 mL per gram).[2][]

-

Cooling: Place the vessel in an ice bath (0–4°C).

-

Precipitation: Dropwise, add cold Hexanes or Petroleum Ether with vigorous stirring.

-

Ratio: Target a 1:5 ratio of EtOAc:Hexanes.[2][]

-

-

Observation: A white precipitate should form.[2][] If an oil forms instead ("oiling out"), re-dissolve by warming and add the anti-solvent more slowly, or scratch the glass to induce nucleation.[]

-

Filtration: Filter the solid through a sintered glass funnel and wash with cold hexanes.

Troubleshooting & Handling

Issue: "Oiling Out" During Purification

Because the cyclopropyl group prevents efficient packing of the crystal lattice, this derivative often presents as a viscous oil rather than a crystalline solid.[]

-

Solution: Evaporate the solvent completely to obtain a foam.[2][] Triturate (grind) this foam with cold pentane or hexanes.[1][2][] This often converts the amorphous foam into a handleable solid.[]

Issue: Cloudiness in Aqueous Buffers

When adding a DMSO stock solution to a biological assay buffer (PBS/Media), precipitation may occur.[2][]

-

Solution: Ensure the final DMSO concentration is <1% (v/v). If higher concentrations are needed, use a carrier molecule (e.g., cyclodextrin) or sonicate the mixture, though this compound is generally not suitable for purely aqueous environments above micromolar concentrations.[]

References

Methodological & Application

Introduction: The Strategic Value and Synthetic Challenge of Cyclopropylalanine

An Application Guide and Protocol for the Boc Deprotection of Cyclopropylalanine Derivatives

Cyclopropylalanine, a non-natural amino acid, is a highly valued building block in modern medicinal chemistry.[1] Its incorporation into peptides and small molecule drug candidates can confer significant advantages. The unique structural and electronic properties of the cyclopropyl group often lead to enhanced metabolic stability, improved potency, and desirable conformational constraints.[2][3] The rigid three-membered ring can act as a bioisosteric replacement for other groups, such as gem-dimethyl or vinyl moieties, helping to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[2]

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, prized for its stability under a wide range of conditions and its straightforward removal with acid.[4][5] However, when dealing with cyclopropylalanine derivatives, the standard acidic deprotection protocols must be approached with caution. The inherent high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to cleavage under certain harsh acidic conditions.[2][6] Therefore, the central challenge lies in the selective and efficient removal of the Boc group while preserving the integrity of the valuable cyclopropyl moiety.

This guide provides a detailed analysis of the mechanistic considerations, comparative experimental protocols, and troubleshooting strategies for the successful Boc deprotection of cyclopropylalanine-containing compounds, designed for researchers, scientists, and drug development professionals.

Part 1: Mechanistic Considerations—Preserving Cyclopropane Integrity

A successful deprotection strategy is rooted in understanding the underlying reaction mechanisms and potential side reactions.

The General Mechanism of Acid-Catalyzed Boc Deprotection

The acid-catalyzed cleavage of the Boc group is a well-established, multi-step process.[4][5][7]

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[8][9]

-

Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to fragmentation. This generates a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[7][10]

-

Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine.[4][7]

-

Protonation of Amine: In the acidic medium, the newly liberated amine is protonated, typically yielding an amine salt (e.g., a trifluoroacetate or hydrochloride salt).[7]

The Stability of the Cyclopropyl Ring: A Delicate Balance

The stability of the cyclopropyl group is a key consideration. While generally robust, its high ring strain makes it vulnerable under specific conditions.[6] Strong Brønsted or Lewis acids can potentially protonate the cyclopropane ring itself or a substituent, which can lead to a carbocationic intermediate that undergoes ring-opening to relieve the strain.[6]

A critical side reaction during Boc deprotection is the potential for the newly formed tert-butyl cation to act as an electrophile and alkylate nucleophilic sites on the substrate.[11][12] Electron-rich aromatic rings or other sensitive functional groups can be particularly susceptible. To mitigate this, "scavengers" are added to the reaction mixture. These are reagents designed to trap the tert-butyl cation as it forms.[9] Triisopropylsilane (TIS) is a highly effective scavenger that reduces the tert-butyl cation to isobutane.[9]

The following diagram illustrates the desired deprotection pathway versus potential side reactions.

Caption: Desired Boc deprotection pathway versus potential side reactions.

Part 2: Experimental Protocols

The choice of deprotection method is critical and depends on the overall acid sensitivity of the substrate. Below are two robust, field-proven protocols.

Protocol A: Trifluoroacetic Acid (TFA) Mediated Deprotection

This is a standard, highly effective method for Boc removal. The use of a scavenger is strongly recommended to protect sensitive functionalities.[9]

Materials:

-

Boc-protected cyclopropylalanine derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)[5]

-

Triisopropylsilane (TIS) or other appropriate scavenger[9]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected cyclopropylalanine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction rate and minimize potential side reactions.

-

Addition of Reagents: To the stirred solution, add the scavenger, triisopropylsilane (TIS, 1.1 equiv.). Subsequently, add trifluoroacetic acid (TFA, 10-20 equiv., often used as a 25-50% solution in DCM) dropwise.[11]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Work-up:

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude deprotected amine.

-

-

Purification & Characterization: Purify the product as necessary (e.g., by column chromatography or recrystallization) and characterize by NMR and MS to confirm structure and purity, paying close attention to signals corresponding to the cyclopropyl ring.

Protocol B: Hydrogen Chloride (HCl) in Dioxane

This method is often considered milder and can be more selective, particularly for substrates containing other acid-labile groups or to avoid trifluoroacetylation side reactions.[13][14]

Materials:

-

Boc-protected cyclopropylalanine derivative

-

Anhydrous diethyl ether

-

Centrifuge or filtration apparatus

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Preparation: Add the Boc-protected cyclopropylalanine derivative (1.0 equiv.) to a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reagent: Under a fume hood, add a 4M solution of HCl in 1,4-dioxane (5-10 equiv. of HCl).[16]

-

Reaction: Stir the resulting solution or suspension at room temperature. The deprotected amine hydrochloride salt will often precipitate out of the solution. Monitor the reaction by TLC or LC-MS until completion (typically 30 minutes to 2 hours).[13][15]

-

Isolation:

-

Upon completion, add anhydrous diethyl ether to the reaction mixture to fully precipitate the product.

-

Isolate the amine hydrochloride salt by vacuum filtration, washing the solid with additional cold diethyl ether.

-

Alternatively, the product can be isolated by centrifugation and decantation of the supernatant.

-

-

Drying & Characterization: Dry the isolated solid under high vacuum. The product is typically obtained as the hydrochloride salt and can often be used in the next step without further purification. Characterize by NMR and MS.

Part 3: Comparative Data and Troubleshooting

The selection of an appropriate protocol is a critical decision in the synthetic workflow.

Table 1: Comparison of Boc Deprotection Protocols for Cyclopropylalanine Derivatives

| Parameter | Protocol A: TFA/DCM | Protocol B: 4M HCl in Dioxane |

| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Typical Temp. | 0 °C to Room Temp. | Room Temperature |

| Typical Time | 1 - 4 hours | 0.5 - 2 hours |

| Scavengers | Strongly Recommended (e.g., TIS) | Generally not required, but can be used |

| Product Form | Free amine (after work-up) or TFA salt | Hydrochloride salt |

| Advantages | High reaction rates; volatile reagents are easily removed. | Often milder; avoids trifluoroacetylation; product precipitates for easy isolation.[13][14] |

| Considerations | Harsher conditions; risk of side reactions with sensitive groups; scavenger is essential.[9][11] | Dioxane is a peroxide-former and requires careful handling; product isolation as a salt. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Deprotection | Insufficient acid concentration or reaction time. Steric hindrance around the Boc group. | Increase the equivalents of acid or prolong the reaction time. Consider switching to the more potent TFA method if using HCl. Gentle warming may be attempted, but monitor closely for degradation. |

| Evidence of Ring Opening | Conditions are too harsh (excessively strong acid, high temperature). | Switch to a milder protocol (HCl/Dioxane). Ensure the reaction is run at low temperature (0 °C). Reduce the concentration of the acid. |

| Formation of Side Products | Alkylation by the tert-butyl cation. Trifluoroacetylation of the amine (with TFA). | For alkylation: Add or increase the amount of a scavenger like TIS.[9] For trifluoroacetylation: Switch to the HCl/dioxane protocol.[14] |

| Difficult Product Isolation | Product is highly water-soluble or forms an emulsion during work-up. | For TFA reactions, after neutralization, perform multiple extractions with an appropriate organic solvent. For HCl reactions, ensure complete precipitation with an anti-solvent like diethyl ether. |

Conclusion

The successful Boc deprotection of cyclopropylalanine derivatives is a critical step that requires a careful balance of reactivity and selectivity. While standard TFA protocols are effective, they necessitate the use of scavengers to prevent side reactions. The 4M HCl in dioxane method offers a valuable, often milder alternative that can provide higher selectivity and a more straightforward isolation procedure. By understanding the underlying mechanisms and carefully selecting the reaction conditions based on the substrate's overall sensitivity, researchers can reliably access these valuable deprotected intermediates, paving the way for advancements in drug discovery and development.

References

- Benchchem. A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem Technical Support.

- Generic Publisher. (2026, February 11). Exploring Cyclopropylalanine: A Versatile Compound for Chemical Synthesis and Beyond.

- Chem-Impex. Fmoc-β-cyclopropyl-L-alanine. Chem-Impex International.

- Benchchem. Understanding Boc protection and deprotection in peptide synthesis. Benchchem Technical Support.

- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.

- Gardarsdottir, H. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- Common Organic Chemistry. Boc Deprotection - HCl.

- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.

- Benchchem. Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Benchchem Technical Support.

- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem Technical Support.

- Mandal, B. et al. A mild, practical, and straight forward method for Boc deprotection and its use in peptide synthesis. ResearchGate.

- BOC Sciences. BOC-amino acids. BOC Sciences.

- Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem Technical Support.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem Technical Support.

- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.

- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

- Benchchem. Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem Technical Support.

- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

- Benchchem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem Technical Support.

- El-Faham, A. et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. peptide.com [peptide.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. benchchem.com [benchchem.com]

- 15. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boc Deprotection - HCl [commonorganicchemistry.com]

Application Note: Advanced Coupling Strategies for Sterically Hindered Cyclopropyl Amino Acids

Executive Summary

The incorporation of 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives into peptide backbones presents a unique synthetic challenge.[1] Unlike standard

This guide details three high-efficiency coupling protocols designed specifically to overcome the energy barrier of

Mechanistic Insight: The Steric Barrier

The difficulty in coupling ACC arises from two primary factors:

-

Steric Hindrance: The geminal disubstitution at the

-carbon creates a "congested" transition state during nucleophilic attack. The incoming amine cannot easily access the activated carbonyl. -

I-Strain (Internal Strain): The hybridization change from

(activated ester) to

Decision Matrix: Reagent Selection

The following flow chart illustrates the logical selection process for coupling reagents based on steric demand and sequence position.

Figure 1: Decision matrix for selecting coupling reagents based on steric environment.

Reagent Performance Analysis

For ACC and its derivatives, the size of the leaving group on the activated ester is critical.

| Reagent | Activation Species | Mechanism | Steric Performance | Risk Profile |

| TFFH | Acid Fluoride (-COF) | Converts -COOH to -COF.[1] Fluoride is a tiny, excellent leaving group. | Excellent (Best for Aib-Aib or ACC-ACC links) | Moisture sensitive; Corrosive.[1] |

| HATU | OAt Ester | 7-azabenzotriazole provides intramolecular base catalysis (neighboring group effect).[1][2] | Very High | Guanidinylation of amine if slow; Expensive. |

| COMU | Oxyma Ester | Morpholino group acts as internal base; Oxyma is a superior leaving group to HOBt. | High | Lower stability in DMF than HATU; Safer (Non-explosive).[1] |

| DIC/Oxyma | Oxyma Ester | Carbodiimide activation with nucleophilic additive. | Moderate-High | Slower kinetics than onium salts; Excellent for preventing racemization.[1] |

Experimental Protocols

Protocol A: The "Nuclear Option" – TFFH (Acid Fluoride)

Best for: Coupling ACC to another hindered residue (e.g., ACC-ACC, Aib-ACC).[1] Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates an acid fluoride in situ.[1][3][4] The fluoride atom is significantly smaller than OAt/OBt esters, allowing the amine to penetrate the steric shield.

Reagents:

-

Fmoc-ACC-OH (or derivative)[1]

-

TFFH (1.0 eq relative to AA)[1]

-

Solvent: Anhydrous DCM or DMF (DCM often favors acid fluoride formation).[1][6]

Step-by-Step:

-

Activation: Dissolve Fmoc-ACC-OH (3.0 eq relative to resin) and TFFH (3.0 eq) in a minimal amount of anhydrous DCM/DMF (1:1).

-

Base Addition: Add DIPEA (6.0 eq).

-

Critical Note: Unlike HATU, pre-activation is NOT recommended for long periods as the acid fluoride can hydrolyze or rearrange. Activate for 2–3 minutes max .

-

-

Coupling: Add the mixture to the resin-bound amine.

-

Incubation: Agitate for 60 minutes at Room Temperature.

-

Optimization: For extremely difficult sequences, perform a double coupling: 1st pass 45 min, 2nd pass 45 min with fresh reagents.

-

-

Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

Validation:

-

Acid fluorides are highly reactive. Monitor conversion via HPLC. If the peak for the acid fluoride disappears but product does not form, the amine is likely essentially non-nucleophilic due to conformation.

Protocol B: The Gold Standard – HATU

Best for: General incorporation of ACC into peptide sequences. Mechanism: The pyridine nitrogen in the HOAt leaving group hydrogen bonds with the incoming amine, positioning it for attack on the carbonyl.

Reagents:

-

Fmoc-ACC-OH[1]

-

HOAt (Optional additive for extreme cases)[1]

-

Collidine (2,4,6-trimethylpyridine) or DIPEA

Step-by-Step:

-

Stoichiometry: Use Fmoc-ACC-OH (4.0 eq) and HATU (3.9 eq).

-

Note: Always use slightly less HATU than Amino Acid to ensure no excess uronium salt reacts with the resin amine (Guanidinylation).

-

-

Base Selection: Use Collidine (8.0 eq) instead of DIPEA if racemization of the previous residue is a concern (though ACC itself is achiral, the preceding residue might be sensitive). Otherwise, DIPEA is standard.

-

Pre-activation: Dissolve AA and HATU in DMF. Add Base.[6] Shake for 30 seconds .

-

Warning: Do not pre-activate >2 mins. The active ester is unstable.

-

-

Coupling: Add to resin. Reaction time: 1–2 hours.

-

Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary/hindered amines) to check for completion.

Protocol C: The Modern "Green" Alternative – COMU

Best for: Automated synthesizers and minimizing epimerization. Mechanism: COMU generates the Oxyma active ester but with the added benefit of the morpholino group acting as an internal base/proton scavenger, mimicking the "7-aza" effect of HATU without the explosion risk of benzotriazoles.

Step-by-Step:

-

Solution Prep: Dissolve Fmoc-ACC-OH (3.0 eq) and COMU (3.0 eq) in DMF.[1]

-

Base: Add DIPEA (6.0 eq).

-

Coupling: React for 60 minutes at 50°C (if microwave assisted) or 2 hours at RT.

-

Microwave Note: Cyclopropyl groups are stable under standard microwave peptide synthesis conditions (max 75°C).

-

-

Wash: Extensive washing with DMF is required as the byproduct is water/DMF soluble.

Visualizing the Activation Pathway

The following diagram details the TFFH activation pathway, highlighting why it succeeds where others fail (Steric clearance).

Figure 2: TFFH mechanism converting bulky acid to compact Acid Fluoride.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Mass +99 Da observed | Guanidinylation | Excess HATU/HBTU was used, or reaction time was too long. Switch to Protocol A (TFFH) or reduce uronium equivalents to 0.95 eq vs Acid. |

| No Reaction (0% Yield) | Steric Shielding | The amine is inaccessible. Use Microwave heating (60°C) or switch solvent to NMP to swell resin better. |

| Epimerization of preceding AA | Base-catalyzed abstraction | Use Oxyma/DIC or Collidine with HATU.[1] Avoid DIPEA/DMF pre-activation mixtures standing for long periods. |

| Precipitate in reaction | Low Solubility of ACC | ACC derivatives can be hydrophobic. Use a solvent mixture: DMF/DCM/NMP (1:1:1) . |

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][7][8] An efficient peptide coupling additive.[2][3][9][10][11][12] Journal of the American Chemical Society. Link[1]

-

Carpino, L. A., & El-Faham, A. (1995).[11] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][3][4] Journal of the American Chemical Society. Link[1]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

-

Wenschuh, H., et al. (1995).[11] Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. The Journal of Organic Chemistry. Link[1]

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal. Link[1]

Sources

- 1. bachem.com [bachem.com]

- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. digital.csic.es [digital.csic.es]

Technical Guide to the Storage, Stability, and Handling of Boc-L-cyclopropyl-alanine Methyl Ester

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the recommended storage and stability conditions for Boc-L-cyclopropyl-alanine methyl ester, a valuable building block in peptide synthesis and medicinal chemistry. While specific stability data for this cyclopropyl derivative is not extensively published, this document synthesizes established principles from analogous N-Boc protected amino acid methyl esters to provide authoritative guidance.[1][2][3] Included are detailed protocols for handling, long-term stability assessment, and forced degradation studies, designed to ensure the integrity and reliability of this reagent in research and development settings.

Introduction: The Role of Steric Hindrance and Lipophilicity

N-tert-butoxycarbonyl (Boc) protected amino acids are fundamental reagents in the synthesis of peptides and other complex organic molecules.[1][] The Boc group provides a robust, acid-labile protecting group for the amine functionality, allowing for sequential peptide bond formation.[][5] The methyl ester serves to protect the carboxylic acid, which can be deprotected under conditions orthogonal to the Boc group.

The subject of this guide, Boc-L-cyclopropyl-alanine methyl ester, incorporates a cyclopropyl moiety on the alanine side chain. This structural feature is of significant interest in drug development as it can introduce conformational rigidity and increased lipophilicity, potentially enhancing the metabolic stability and cell permeability of resulting peptides. Understanding the storage and stability of this specific building block is therefore critical to ensure the synthesis of pure, well-characterized final products.